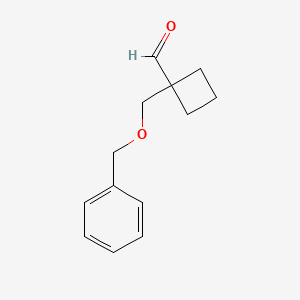
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a benzyloxy methyl group and an aldehyde functional group. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
Méthodes De Préparation
The synthesis of 1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Benzyloxy Methyl Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The benzyloxy group can undergo cleavage reactions, releasing benzyl alcohol. These reactions are facilitated by specific enzymes or catalysts, depending on the application.
Comparaison Avec Des Composés Similaires
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:
Cyclobutane-1-carbaldehyde: Lacks the benzyloxy methyl group, making it less reactive in certain substitution reactions.
1-((Methoxy)methyl)cyclobutane-1-carbaldehyde: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and selectivity.
1-((Benzyloxy)methyl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-(phenylmethoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c14-10-13(7-4-8-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6,10H,4,7-9,11H2 |
Clé InChI |
OIYXTSKKLRXBJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(COCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


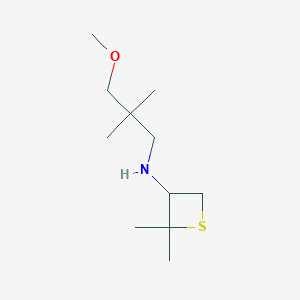

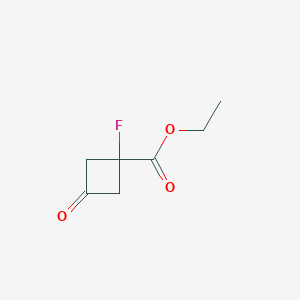

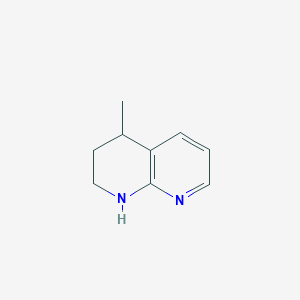
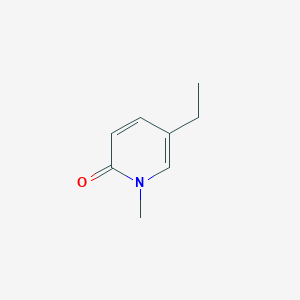
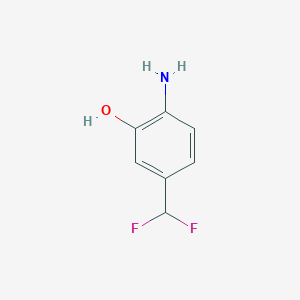

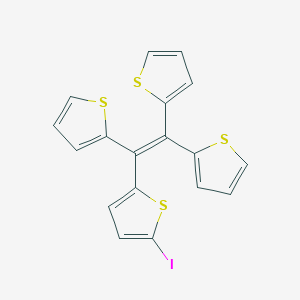
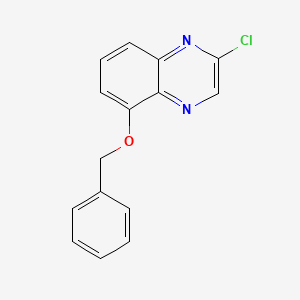

![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
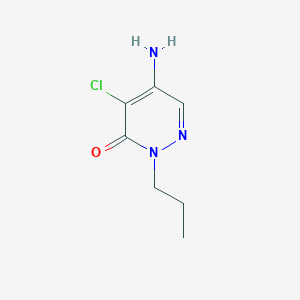
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
